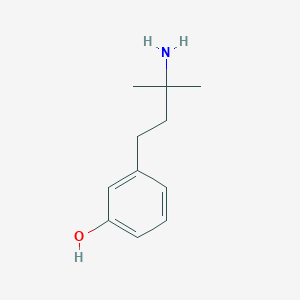

3-(3-Amino-3-methylbutyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(3-amino-3-methylbutyl)phenol |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)7-6-9-4-3-5-10(13)8-9/h3-5,8,13H,6-7,12H2,1-2H3 |

InChI Key |

AOHDATCIQUENTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Amino 3 Methylbutyl Phenol and Its Derivatives

Direct Synthesis of 3-(3-Amino-3-methylbutyl)phenol

The direct synthesis of this compound is not widely documented in publicly available literature. However, based on established organic chemistry principles, plausible multi-step synthetic routes can be proposed. These routes generally involve the construction of the carbon skeleton followed by the introduction of the key functional groups.

Multi-Step Organic Synthesis Routes

A feasible approach to synthesize this compound can be envisioned starting from readily available precursors. One such hypothetical route begins with a protected phenol (B47542) to prevent unwanted side reactions during the initial C-C bond formation steps.

Proposed Synthetic Route:

Friedel-Crafts Acylation: The synthesis could commence with 3-methoxytoluene. A Friedel-Crafts acylation with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce the carbon framework onto the aromatic ring, yielding an α,β-unsaturated ketone.

Reduction of the Alkene: The carbon-carbon double bond in the resulting chalcone-like intermediate can be selectively reduced through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step leads to the formation of the corresponding saturated ketone.

Reductive Amination: The ketone functionality can then be converted to the desired amine via reductive amination. This transformation can be achieved using ammonia (B1221849) and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation in the presence of ammonia.

Demethylation: The final step involves the deprotection of the phenol group. The methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) to afford the target molecule, this compound.

Optimization of Reaction Conditions and Yields

Each step in the proposed synthesis requires careful optimization to maximize the yield and purity of the product. The conditions for similar transformations reported in the literature can provide a basis for this optimization. For instance, the reduction of nitroarenes to primary amines, a related transformation to reductive amination, has been optimized by testing various solvents and catalyst loadings. researchgate.net A mixture of water and methanol (B129727) has been shown to be effective for some reductions. researchgate.net

For Friedel-Crafts type reactions, the choice of catalyst and solvent is crucial. While traditional catalysts like aluminum chloride are effective, they can lead to side products. Modern heterogeneous catalysts, such as zeolites, offer advantages in terms of reusability and selectivity. researchgate.net The optimization of reaction conditions is a critical aspect of process development, aiming for high efficiency and sustainability. researchgate.net

Table 1: Potential Optimization Parameters for Key Synthetic Steps

| Reaction Step | Key Parameters to Optimize | Examples of Conditions/Reagents | Potential Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis acid catalyst, solvent, temperature | AlCl₃, FeCl₃, Zeolites; CS₂, nitrobenzene | Polysubstitution, rearrangement, catalyst deactivation |

| Alkene Reduction | Catalyst, hydrogen pressure, temperature, solvent | Pd/C, PtO₂, Raney Ni; H₂ (1-50 atm); Ethanol, Ethyl acetate | Incomplete reduction, side reactions on other functional groups |

| Reductive Amination | Reducing agent, ammonia source, pH, temperature | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst; NH₃, NH₄Cl | Formation of secondary and tertiary amines, low reactivity of hindered ketones |

| Demethylation | Reagent, reaction time, temperature | HBr, BBr₃, Pyridinium HCl | Cleavage of other sensitive groups, harsh reaction conditions |

Role of Key Precursors and Intermediate Compounds

The selection of appropriate precursors is fundamental to the success of the synthesis. 3-Aminophenol (B1664112) is a crucial starting material and intermediate in the synthesis of a wide array of chemical compounds, including dyes and pharmaceuticals. wikipedia.orgnih.gov Its derivatives are also used in various chemical syntheses. sigmaaldrich.com In the proposed route, 3-methoxytoluene serves as a key precursor, with the methoxy (B1213986) group acting as a protecting group for the phenol, preventing it from reacting during the Friedel-Crafts acylation and subsequent steps.

The intermediate compounds, such as the α,β-unsaturated ketone and the saturated ketone, are pivotal for building the final molecular structure. The purity of these intermediates directly impacts the yield and purity of the final product. The by-products in related syntheses, such as the preparation of 3-(N,N-disubstituted amino)phenols, include N,N'-disubstituted-m-phenylenediamines, which highlights the importance of controlling the reaction conditions to minimize their formation. google.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound involves the chemical modification of its existing functional groups—the amine and the phenol—or the butyl chain.

Alkylation and Arylation Strategies for Amine and Phenol Moieties

Phenol Moiety:

Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. Ortho-selective alkylation of phenols can be achieved using specific catalysts, such as those based on rhenium, which direct the alkyl group to the position adjacent to the hydroxyl group. orgsyn.org Friedel-Crafts alkylation using alcohols over solid acid catalysts like zeolites is another common method, although it may lead to a mixture of ortho and para isomers. researchgate.net

Arylation: C-H arylation of phenols provides a direct method to form biaryl compounds. This can be achieved with high ortho-selectivity using N-carboxyindoles in the presence of a Brønsted acid or a copper(I) catalyst. rsc.org

Amine Moiety:

Alkylation: The primary amine can be readily alkylated using alkyl halides to yield secondary and tertiary amines. The reaction typically proceeds via nucleophilic substitution.

Arylation: N-arylation of amines is a powerful tool for creating carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used. The use of aryl triflates as coupling partners with a suitable phosphine (B1218219) ligand and a palladium precatalyst can lead to high yields of N-aryl amines under mild conditions. researchgate.net

Table 2: Selected Methods for Alkylation and Arylation

| Functional Group | Transformation | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Phenol | Ortho-Alkylation | Rhenium-based catalysts | High regioselectivity for the ortho position. orgsyn.org |

| Phenol | Arylation | Brønsted acid or Cu(I) | Ortho-selective C-H arylation. rsc.org |

| Amine | N-Arylation | t-BuBrettPhos Pd G3 or G4 precatalyst | Mild conditions, suitable for amino acid esters. researchgate.net |

Functionalization of the Butyl Chain and Stereochemical Control

The functionalization of the saturated butyl chain is challenging due to the lack of reactive sites. Radical halogenation could potentially introduce a handle for further modifications, but this approach often suffers from a lack of selectivity.

A key structural feature of this compound is the chiral center at the carbon atom bearing the amino and methyl groups. Achieving stereochemical control during the synthesis is crucial for applications where a specific enantiomer is required.

Strategies for Stereochemical Control:

Chiral Precursors: One of the most reliable methods is to start the synthesis with a chiral precursor. For instance, a chiral amino acid could be elaborated to form the desired stereoisomer of the side chain. The synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid exemplifies this strategy. google.com

Asymmetric Synthesis: Asymmetric methods can be employed to create the chiral center. For the reductive amination step, the use of a chiral catalyst or a chiral auxiliary could induce stereoselectivity, leading to an excess of one enantiomer.

Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation.

The development of stereoselective synthetic routes is a significant area of research in organic chemistry, driven by the often different biological activities of individual enantiomers.

Electrochemical Synthesis Approaches for Related Phenolic Structures

Electrochemical synthesis is emerging as a milder, greener, and more sustainable alternative to conventional organic synthesis methods. confex.comresearchgate.net This approach allows for the selective tuning of reagent reactivity by adjusting electrode materials, electrolytes, and the applied potential. confex.comresearchgate.net The irreversible electrooxidation of phenols presents a viable pathway for creating new, value-added products based on phenolic structures. confex.comresearchgate.net

The oxidation of phenols often leads to the formation of quinones; however, other reactions such as polymerization and the formation of carbon-carbon bonds are also achievable. confex.comresearchgate.net Research has demonstrated the selective carbon-carbon dimerization of bulky phenols through electrochemical synthesis. confex.comresearchgate.net The specific outcome of the reaction, such as dimer formation, is highly dependent on the choice of electrode material and the applied potential. confex.comresearchgate.net

Electropolymerization is another significant application of electrochemical methods on phenolic compounds. Phenol itself can be electropolymerized on various metal (such as gold or platinum) and carbon-based electrodes. nih.gov This process typically begins with the formation of a phenoxyl radical. nih.gov The rate of polymerization is influenced by several factors, including monomer concentration, electrode material, and the pH of the supporting electrolyte. nih.gov While the electropolymerization of phenol often results in an insulating film, combining electropolymerized natural phenolic antioxidants with carbon nanomaterials can create sensor surfaces with high conductivity and a large working surface area. nih.gov

The electrochemical behavior of phenolic compounds is closely linked to the oxidation of their hydroxyl groups. bohrium.com This oxidation is an irreversible process that forms a phenoxy radical, with the activation energy depending on the stability of this radical. bohrium.com The pH of the environment significantly affects the antioxidant capacity, redox behavior, and the formation of oxidation products. bohrium.com

Studies comparing electrochemical methods to traditional chemical oxidation have been conducted. For instance, the chemical oxidation of simple phenolic compounds using the hypervalent iodine reagent [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) has been investigated. acs.org This reagent oxidizes phenols and benzenediol isomers like hydroquinone (B1673460) and catechol into various quinone structures. acs.org For compounds that exhibit reversible electrochemical behavior, such as hydroquinone and catechol, a 2:1 ratio of HTIB to the compound results in complete chemical oxidation to their respective quinones, which can then be electrochemically reduced. acs.org However, for phenols that are known to cause electrode fouling during electrochemical oxidation, a higher ratio of the chemical oxidant is required for complete oxidation. acs.org

Table 1: Factors Influencing Electrochemical Synthesis of Phenolic Compounds

| Factor | Influence on Reaction | References |

|---|---|---|

| Electrode Material | Determines the product selectivity (e.g., dimerization vs. polymerization). | confex.comresearchgate.netnih.gov |

| Applied Potential | Controls the reactivity of the reagents and can be tuned for specific transformations. | confex.comresearchgate.net |

| Electrolyte/pH | Affects the rate of polymerization and the redox behavior of the phenolic compound. | nih.govbohrium.com |

| Substrate Structure | The presence of substituents and their positions on the phenol ring influence the reaction pathway and product formation. | confex.comresearchgate.netbohrium.com |

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of phenolic compounds to reduce environmental impact and enhance safety. These principles focus on aspects like atom economy, energy efficiency, use of renewable feedstocks, and reduction of derivatives. acs.org

One primary goal is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy . acs.org Synthetic routes are designed to be as efficient as possible, minimizing waste.

Another key principle is the reduction or elimination of auxiliary substances like solvents and protecting groups. acs.orgskpharmteco.com When solvents are necessary, the aim is to choose options that are less toxic and can be recycled. skpharmteco.com A significant advancement in this area is the use of enzymes. Enzymes are highly specific and can often react at a single site on a molecule, negating the need for protecting groups that would be required in traditional synthesis. acs.org For example, the biocatalytic oxidation of o-aminophenols using horseradish peroxidase has been shown to be a more sustainable alternative to conventional stoichiometric oxidants for producing 1,4-benzoxazines. researchgate.net Similarly, solvent-free or "solid-state" reaction conditions have been successfully used to synthesize Schiff bases from 4-aminophenol (B1666318), representing a greener approach. nih.gov

Designing for energy efficiency is another cornerstone of green chemistry, with a preference for reactions conducted at ambient temperature and pressure. acs.org Furthermore, the twelfth principle of green chemistry emphasizes inherent safety in processes, aiming to eliminate or reduce the use and generation of hazardous substances, which directly connects to laboratory safety. acs.org

The application of green chemistry to the synthesis of related heterocyclic compounds, such as 2-aminothiophenes, highlights the use of multicomponent reactions and various catalytic systems to create more sustainable pathways. nih.gov These approaches often lead to higher efficiency and reduced environmental impact.

Table 2: Application of Green Chemistry Principles in Phenolic Compound Synthesis

| Green Chemistry Principle | Application Example | References |

|---|---|---|

| Reduce Derivatives | Use of specific enzymes to avoid the need for protecting groups in reactions involving multifunctional phenols. | acs.org |

| Safer Solvents & Auxiliaries | Performing reactions under solvent-free conditions; replacing hazardous solvents like DMF or CH2Cl2 with greener alternatives. | skpharmteco.comnih.gov |

| Catalysis | Employing biocatalysts like horseradish peroxidase for selective oxidation instead of stoichiometric chemical oxidants. | researchgate.net |

| Energy Efficiency | Designing syntheses that proceed at room temperature and atmospheric pressure, reducing energy consumption. | acs.org |

Purification and Isolation Strategies for Synthetic Products

The purification and isolation of phenolic compounds like this compound from reaction mixtures are critical steps to obtain products of high purity. mdpi.comnih.gov The choice of method depends on the nature of the target compound, the impurities present, and the scale of the synthesis. nih.gov

Chromatographic Techniques are widely used for the separation of phenolic compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful method for both analyzing and purifying phenolic and aminophenol compounds. mdpi.comsielc.com Various stationary phases can be used, such as mixed-mode columns (e.g., Primesep 100) or C8 and C18 columns. sielc.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, with the pH adjusted to achieve optimal separation. researchgate.net For instance, 4-aminophenol can be analyzed using a mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 275 nm. sielc.com

Medium-Pressure Liquid Chromatography (MPLC) is a preparative column chromatography technique that allows for the use of smaller particle-size supports, increasing separation efficiency compared to standard column chromatography. mdpi.com

Column Chromatography using adsorbents like silica (B1680970) gel is a fundamental technique for purification. mdpi.com Recently, the use of polymeric resins has been explored for the extraction and purification of phenolic compounds from complex mixtures. acs.org Resins such as Amberlite XAD-7 have shown high extraction efficiency for phenolics. acs.org

Crystallization is a primary technique for purifying solid organic compounds. youtube.com

Recrystallization involves dissolving the impure solid in a minimal amount of a suitable hot solvent. youtube.com An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. youtube.com As the solution slowly cools, the target compound forms crystals, leaving impurities behind in the "mother liquor." youtube.com The purified crystals are then collected by filtration. youtube.com

Magma Crystallization is a method where a suspension of the compound in a solvent is agitated (e.g., by ultrasound) and then stirred for several days at room temperature to promote the formation of a specific crystalline form. google.com

Volatilization Crystallization involves dissolving the compound to form a clear solution and then allowing the solvent to evaporate slowly, leading to crystal formation. google.com

For aminophenols specifically, purification processes often involve pH adjustments. In one patented process, crude 4-aminophenol is purified by mixing it with toluene (B28343) at 80°C and adjusting the pH to between 4.0 and 5.0 with ammonia. google.com In another, an aromatic amine like aniline (B41778) or toluidine is added to an aqueous acid solution of crude p-aminophenol, the pH is adjusted to above 6.5, and the purified product crystallizes upon cooling. google.com

Table 3: Common Purification Techniques for Phenolic Compounds

| Technique | Principle of Separation | Typical Application | References |

|---|---|---|---|

| HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | High-purity analysis and small-scale preparative separation of aminophenols. | mdpi.comsielc.comresearchgate.net |

| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica, polymeric resins) with elution by a liquid mobile phase. | Large-scale purification and removal of major impurities. | mdpi.comacs.org |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step for solid compounds to achieve high purity. | youtube.comyoutube.com |

| pH-Adjusted Precipitation | Altering the solubility of the aminophenol by changing the pH of the aqueous solution to precipitate the free base. | Purification of crude aminophenols from aqueous reaction mixtures. | google.comgoogle.com |

Mechanistic Investigations of Chemical Processes Involving 3 3 Amino 3 Methylbutyl Phenol

Reaction Mechanism Elucidation via Kinetic Studies for Related Compounds

While specific kinetic studies on 3-(3-Amino-3-methylbutyl)phenol are not extensively documented in the public domain, the reaction mechanisms can be inferred from studies on analogous aminophenol compounds. For instance, the synthesis of aminophenols often involves nucleophilic substitution or amination reactions.

Kinetic investigations of reactions involving similar structures, such as the nucleophilic substitution of aminophenol derivatives, often reveal the reaction order and rate constants, providing insights into the reaction mechanism. For example, studies on the reaction of other amino-functionalized aromatic compounds have been conducted to determine these parameters. researchgate.net

One of the common methods for synthesizing aminophenols is the reduction of nitrophenols. Another key reaction is the Mannich reaction, which involves the aminoalkylation of a proton-donating compound like phenol (B47542). The mechanism of the Mannich reaction with phenols and N-methylenealkylamines has been investigated and found to proceed through the formation of an o-hydroxybenzylamine, which can then transform into a benzoxazine. researchgate.net The reaction rate and product distribution are highly dependent on the reaction conditions and the nature of the reactants.

The synthesis of related N-substituted aminophenols has been shown to be sensitive to reaction conditions, where the use of certain catalysts and solvents can prevent the formation of by-products. google.com For instance, in the preparation of 3-(N,N-disubstituted amino)phenols, the choice of solvent is crucial for achieving high purity and yield. google.com

Table 1: General Kinetic Parameters for Reactions Involving Aminophenol Derivatives (Illustrative)

| Reaction Type | Reactant(s) | Observed Reaction Order | Rate Constant (k) | Reference |

| Nucleophilic Substitution | 7-amino-3-tert-butyl-4-oxo-8-cyano-6H-pyrazolo[5,1-c] researchgate.netnih.gov-triazine and benzyl (B1604629) chloride | ~0.9 | 0.0064 min⁻¹ | researchgate.net |

| Mannich Reaction | Phenols and N-methylenealkylamines | Complex kinetics | Dependent on reactant concentrations and catalyst | researchgate.net |

| Reductive Alkylation | N-substituted aminophenol and alkylaldehyde | - | Dependent on catalyst and hydrogen pressure | google.com |

Note: This table is illustrative and based on related compounds, not this compound itself.

Identification and Characterization of Transient Intermediates

In the synthesis of 3-(N,N-disubstituted amino)phenols from resorcinol (B1680541) and a primary amine, an intermediate 3-(N-monosubstituted amino)phenol is formed. google.com The isolation and purity of this intermediate are critical for the subsequent alkylation step. google.com The presence of unreacted starting materials or by-products can complicate the reaction and reduce the final product's purity. google.com

Examination of Functional Group Reactivity and Selectivity

The this compound molecule possesses two key functional groups: the phenolic hydroxyl group and the primary amino group. The reactivity of these groups dictates the outcome of chemical reactions.

The phenolic -OH group is weakly acidic and can be deprotonated in the presence of a base. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. The hydroxyl group itself can undergo reactions such as oxidation to form quinones.

The primary amino group (-NH2) is basic and nucleophilic. It can react with electrophiles, undergo alkylation, acylation, and form Schiff bases with aldehydes and ketones. The steric hindrance around the amino group, due to the adjacent methyl groups on the butyl chain, may influence its reactivity compared to less hindered primary amines.

The selectivity of reactions involving this compound depends on the reaction conditions. For example, in electrophilic aromatic substitution, the directing effects of the hydroxyl group will be dominant. In reactions with electrophiles that can react with both the hydroxyl and amino groups, the relative nucleophilicity and the reaction conditions (e.g., pH) will determine the site of reaction.

Influence of Catalysis and Solvent Environment on Reaction Pathways

Catalysts and solvents play a pivotal role in directing the reaction pathways of aminophenols. In the synthesis of 3-aminophenol (B1664112) from 3-amino-2-cyclohexene-1-one, a supported palladium catalyst is used for dehydrogenation. google.com The addition of a base has been shown to significantly increase the yield. google.com

The choice of solvent is also critical. For instance, in the preparation of 3-(N,N-disubstituted amino)phenols, a solvent that has good solubility for the monosubstituted intermediate but is poorly soluble in water is preferred to facilitate extraction. google.com In some cases, the reaction can be carried out without a solvent, but this can lead to high viscosity and potential side reactions if not carefully controlled. google.com The use of tertiary amide solvents like N-methyl pyrrolidone (NMP) or dimethylacetamide (DMAC) has been found to be effective in the synthesis of 3-aminophenol, and the product can sometimes be used directly in subsequent steps without extensive purification. google.com

Computational and Theoretical Chemistry Studies of 3 3 Amino 3 Methylbutyl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3-(3-Amino-3-methylbutyl)phenol. These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure, optimized geometry, and energetic properties.

Detailed research findings from such calculations would typically elucidate the distribution of electron density across the molecule. The phenolic hydroxyl group and the amino group are key sites of electronic activity. The oxygen and nitrogen atoms, being highly electronegative, draw electron density, influencing the aromatic ring's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial indicators of the molecule's ability to donate or accept electrons in chemical reactions. For instance, a higher HOMO energy would suggest a greater propensity for the molecule to act as an electron donor.

The energy gap between the HOMO and LUMO is a significant parameter that helps in assessing the chemical stability and reactivity of the molecule. acs.org A smaller energy gap generally implies higher reactivity. acs.org Theoretical calculations can also provide precise values for bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's three-dimensional structure. Furthermore, thermodynamic properties such as the heat of formation, enthalpy, and Gibbs free energy can be computed, providing a basis for understanding the compound's stability and potential for formation. nih.gov

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Heat of Formation | -85.3 kcal/mol | Indicates thermodynamic stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time, considering its interactions with its environment (e.g., in a solvent or a biological system). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational landscape and intermolecular interactions.

For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly in the aminoalkyl side chain. This analysis would reveal the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial, as its biological activity and physical properties are often dependent on its three-dimensional structure.

Furthermore, MD simulations are instrumental in studying how this compound interacts with other molecules, such as water or biological macromolecules. nih.gov By simulating the compound in an aqueous solution, for example, one can observe the formation and dynamics of hydrogen bonds between the phenol (B47542) and amino groups and the surrounding water molecules. nih.gov This provides insights into its solubility and how it might behave in a physiological environment. If a biological target is known, MD simulations can be used to model the binding process, identifying key interactions and estimating the stability of the resulting complex. nih.gov

Prediction of Chemical Reactivity Profiles and Stability Parameters

The electronic parameters derived from quantum chemical calculations can be used to predict the chemical reactivity of this compound. rjpn.orgrjpn.org Global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons. researchgate.net

For instance, the ionization potential is related to the energy required to remove an electron, while the electron affinity is related to the energy released when an electron is added. Chemical hardness, derived from the HOMO-LUMO gap, indicates the molecule's resistance to changes in its electron distribution; a harder molecule is generally less reactive. rjpn.org The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Local reactivity can also be predicted by examining the distribution of the Fukui function or the electrostatic potential map across the molecule. These methods identify the specific atoms or regions most susceptible to nucleophilic or electrophilic attack. For this compound, this would likely highlight the reactivity of the aromatic ring, the phenolic oxygen, and the amino nitrogen.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Implication |

| Ionization Potential | 5.8 eV | Energy to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

| Chemical Hardness | 2.45 eV | Resistance to change in electron distribution |

| Electrophilicity Index | 1.6 eV | Capacity to accept electrons |

Development of Structure-Reactivity Relationships through Computational Modeling

By systematically studying a series of related compounds, computational modeling can be used to develop Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govresearchgate.net These models establish a mathematical correlation between the computed structural or electronic descriptors of molecules and their experimentally observed activities or properties. jocpr.comnih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant capacity or receptor binding affinity. nih.gov This would involve calculating a range of descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume, surface area) for each compound and then using statistical methods like multiple linear regression to find the best correlation with the experimental data. researchgate.netjocpr.com

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the drug discovery and materials design process by focusing experimental efforts on molecules with the highest predicted efficacy. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 3 3 Amino 3 Methylbutyl Phenol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 3-(3-Amino-3-methylbutyl)phenol. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in assigning the complex structure of this compound. These experiments would allow for the correlation of proton and carbon signals, providing definitive evidence for the connectivity of the aminomethylbutyl side chain to the phenol (B47542) ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound. Furthermore, fragmentation analysis within the mass spectrometer offers valuable insights into the compound's structure. The fragmentation pattern can help to identify the different components of the molecule, such as the phenolic ring and the aminomethylbutyl side chain. A recent analysis of HRMS data from numerous studies highlights the importance of adhering to standardized reporting for ensuring data quality and consistency. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. These methods are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-aminophenol (B1664112), shows characteristic absorption bands that can be extrapolated to predict the spectrum of this compound. nist.govchemicalbook.com Expected key vibrational modes would include N-H stretching from the amino group, O-H stretching from the phenolic hydroxyl group, C-H stretching from the aromatic ring and the alkyl chain, and C=C stretching from the aromatic ring. The NIST WebBook provides IR spectral data for 3-aminophenol. nist.gov

Raman Spectroscopy: Similar to IR, Raman spectroscopy would reveal characteristic vibrational modes. A study on 3-aminoacetophenone utilized Fourier Transform Raman (FT-Raman) spectroscopy to analyze its vibrational spectra, providing a basis for what to expect for a similar aminophenol derivative. nih.gov

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3250 | 3400-3250 |

| O-H Stretch (Phenol) | 3600-3200 | 3600-3200 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Alkyl) | 3000-2850 | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1475 | 1600-1475 |

Data is predictive based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis. The phenolic ring in this compound is expected to exhibit characteristic UV absorption maxima. The NIST Chemistry WebBook contains UV/Visible spectral data for the related compound 3-aminophenol, which can serve as a reference. nist.gov By establishing a calibration curve, UV-Vis spectroscopy can be used to determine the concentration of the compound in a solution.

Sophisticated Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. The development of a robust HPLC method is crucial for the separation and quantification of this compound.

A typical HPLC method would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.compom.go.id The method would be optimized to achieve good resolution between the main compound and any potential impurities. A patent for the HPLC analysis of a similar compound, 3-aminobutanol, highlights the use of a derivatization reagent to improve detection and separation. google.com

For quantitative analysis, a detector such as a Photo Diode Array (PDA) detector is often used, which can monitor the absorbance at multiple wavelengths. rsc.org The method would be validated for linearity, accuracy, precision, and selectivity to ensure reliable and accurate results. pom.go.id

| HPLC Parameter | Typical Conditions |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water/Buffer mixture |

| Detection | UV/PDA |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) |

These are general conditions and would require optimization for the specific compound.

Gas Chromatography (GC) for Volatile Component Analysis in Complex Mixtures

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds from a mixture. For a molecule such as this compound, which contains both a polar phenolic hydroxyl group and a basic amino group, direct analysis by GC can be challenging due to its relatively low volatility and potential for interaction with the stationary phase of the GC column. Therefore, derivatization is a crucial step to enhance its volatility and improve chromatographic peak shape.

The polar nature of the amino and hydroxyl groups requires their conversion into less polar, more volatile derivatives. capes.gov.br Common derivatization techniques for phenols and amino groups include silylation or acylation. capes.gov.br For instance, a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are known to be more stable and less sensitive to moisture compared to other silylation derivatives. capes.gov.br Alternatively, methods established for the analysis of phenols, such as those outlined in EPA Method 8041A, can be adapted. nih.govnih.gov This may involve methylation to form anisole (B1667542) ethers or reaction with pentafluorobenzyl bromide (PFBBr) to create ether derivatives. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph. The separation is achieved on a capillary column, often a fused-silica open-tubular column, which offers superior resolution and sensitivity compared to older packed columns. nih.gov The choice of the stationary phase is critical; non-polar phases like DB-5 or phases with intermediate polarity are commonly used for derivatized phenols. nih.gov A flame ionization detector (FID) is typically employed for the detection of the derivatized analytes. nih.gov

To ensure analytical reliability, several quality control measures are necessary. These include the analysis of solvent blanks to check for cross-contamination and the use of matrix spikes and duplicates to assess method accuracy and precision. nih.gov Co-elution, where two different compounds exit the column at the same time, can be a potential issue, which can sometimes be resolved by using a dual-column approach with different stationary phase polarities or by confirmation with mass spectrometry. nih.govnih.gov

Table 1: Typical GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting/Condition | Rationale/Purpose |

|---|---|---|

| Derivatization Reagent | MTBSTFA, PFBBr, Diazomethane | Increases volatility and thermal stability of the analyte. capes.gov.brnih.gov |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Column Type | Fused-silica capillary (e.g., DB-5, DB-1701) | Provides high-resolution separation of complex mixtures. nih.gov |

| Carrier Gas | Helium, Hydrogen | Inert mobile phase to carry analytes through the column. |

| Oven Temperature Program | Ramped (e.g., 40°C to 280°C) | Optimizes separation by controlling the elution of compounds based on boiling points. matec-conferences.org |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. nih.gov |

Hyphenated Techniques: GC-MS and LC-MS/MS for Comprehensive Profiling

To achieve unambiguous identification and quantification, chromatography is often coupled with mass spectrometry (MS), a technique known as hyphenation. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. After separation on the GC column as described in the previous section, the derivatized analyte enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable and reproducible manner. capes.gov.br The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for the compound. matec-conferences.org For a TBDMS derivative of an amino-containing compound, characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups are often observed, allowing for confident structural elucidation. capes.gov.br This technique is particularly valuable for profiling volatile components in complex matrices and can achieve very low detection limits, often in the parts-per-trillion (ppt) range, especially when combined with automated thermal desorption (TD) for sample introduction. matec-conferences.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

For direct analysis without derivatization, LC-MS/MS is the preferred method. This technique is ideal for polar, non-volatile compounds that are not amenable to GC. bohrium.com In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The compound then enters the mass spectrometer, where it is ionized using a soft ionization technique like electrospray ionization (ESI), which keeps the molecule intact. The first mass spectrometer (MS1) selects the ion corresponding to the molecular weight of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. LC-MS/MS is widely used for the quantitative analysis of a vast range of compounds, including amino acids and phenols, in complex biological and environmental samples. bohrium.com

Table 2: Comparison of GC-MS and LC-MS/MS for Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized compounds. capes.gov.br | Suitable for non-volatile and polar compounds. bohrium.com |

| Sample Preparation | Often requires derivatization to increase volatility. capes.gov.brnih.gov | Often requires simple filtration and dilution. |

| Ionization Technique | Hard ionization (e.g., Electron Impact), causes extensive fragmentation. capes.gov.br | Soft ionization (e.g., Electrospray), keeps molecule intact. |

| Primary Use | Comprehensive profiling and identification of unknown volatile compounds. matec-conferences.org | Targeted quantification of known compounds in complex matrices. bohrium.com |

| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific precursor-product ion transitions. |

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its chemical properties and interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown, which can be achieved by methods such as slow evaporation of a solvent. tsijournals.com This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. tsijournals.com The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are meticulously recorded.

The diffraction data are then processed to solve the crystal structure. This involves using computational methods to determine the electron density distribution within the crystal's unit cell, from which the positions of the individual atoms can be deduced. tsijournals.com The final structural model is refined to provide highly accurate molecular dimensions. For a related compound, 3-(diethylamino)phenol, X-ray analysis revealed a near-planar C8NO unit and the presence of hydrogen bonding that organizes the molecules in the crystal lattice. pe.org.pl Similar analysis of this compound would reveal the exact conformation of the methylbutyl side chain, the planarity of the phenol ring, and how the amino and hydroxyl groups participate in intermolecular hydrogen bonding to stabilize the crystal structure. tsijournals.compe.org.pl

Table 3: Illustrative Crystallographic Data

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic tsijournals.com |

| Space Group | Describes the symmetry of the unit cell. | P21/c tsijournals.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a=13.2 Å, b=16.9 Å, c=11.2 Å, β=106.4° tsijournals.com |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-O, C-N). | C-O: ~1.37 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C-C: ~109.5° |

| Torsion Angles | The angle between planes through two sets of three atoms, defining molecular conformation. | Defines the rotation around the C-C bonds of the butyl chain. |

Note: Example values are illustrative and based on typical data for similar organic molecules. tsijournals.com

Emerging Analytical Platforms and Sensor Technologies for Chemical Detection

While traditional chromatographic and spectroscopic methods provide comprehensive analysis, there is a growing interest in developing rapid, portable, and cost-effective sensor technologies for the real-time detection of chemical compounds. For a molecule like this compound, which possesses both phenolic and amino functional groups, several emerging platforms show significant promise.

Electrochemical Sensors

Electrochemical sensors are recognized as crucial tools for monitoring a wide array of chemical compounds, including phenols and aminophenols. nih.govnih.gov These devices work by converting the interaction between the analyte and an electrode surface into a measurable electrical signal (e.g., current or voltage). youtube.com To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials. For example, electrodes modified with transition metal oxides, carbon nanotubes, or graphene have shown excellent performance in detecting phenolic compounds at very low concentrations. nih.govnih.govmdpi.com A sensor for 4-aminophenol (B1666318) based on a laser-induced graphene electrode modified with a multi-walled carbon nanotube-polyaniline composite demonstrated a detection limit as low as 0.006 µM. nih.gov Such a platform could be adapted for the specific detection of this compound in various samples, offering a rapid and field-deployable analytical tool.

Optical Sensors

Optical sensors provide another promising avenue for detection, where the binding of an analyte induces a change in an optical property, such as color (colorimetric) or fluorescence. rsc.org The development of optical probes for amino acids is an active area of research. rsc.orgnih.gov These sensors often use host molecules, such as polymers or supramolecular assemblies, that can selectively bind the target amino acid, leading to a detectable signal. nih.gov Fiber optic sensors can be created by immobilizing a chromogenic host molecule onto the fiber's surface; binding of the target analyte perturbs the optical properties of the host, which can be detected with high sensitivity. dtic.mil Similarly, sensors based on liquid crystals have been developed that change their spectral characteristics upon interaction with amino acids in aqueous solutions. pe.org.pltandfonline.com These technologies could form the basis for developing a specific optical sensor for this compound.

Recent advancements in analytical technologies are moving towards miniaturized systems and high-throughput platforms that integrate mass spectrometry and metabolomics, revolutionizing the ability to characterize and quantify compounds in complex matrices. usamvcluj.roresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Pentafluorobenzyl bromide (PFBBr) |

| 3-(Diethylamino)phenol |

| Anisole |

| Helium |

| Hydrogen |

| Electron Impact (EI) |

| Electrospray Ionization (ESI) |

Non Therapeutic Applications and Broader Industrial Relevance in Chemical Science

Utilization as a Chemical Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 3-(3-Amino-3-methylbutyl)phenol serves as a foundational molecule for the construction of more complex chemical structures. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical modifications. Synthetic chemists can selectively react at either of these sites to introduce new functional groups and build intricate molecular architectures. For instance, the amino group can undergo acylation, alkylation, or arylation reactions, while the phenolic hydroxyl group can be etherified or esterified. This versatility makes it a key starting material for the multi-step synthesis of a wide range of organic compounds.

The presence of a chiral center in derivatives of this compound further enhances its utility in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is particularly important in the development of specialty chemicals where a specific three-dimensional arrangement of atoms is crucial for its function.

Role as a Precursor in the Development of Non-Biologically Active Materials

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives have potential as precursors in the development of various non-biologically active materials. The phenolic and amino functionalities allow for its incorporation into polymer backbones through condensation polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyurethanes. The specific properties of the resulting polymers, such as thermal stability, mechanical strength, and chemical resistance, can be tailored by carefully selecting the co-monomers and the polymerization conditions.

Furthermore, the phenolic moiety suggests its potential use in the synthesis of resins and coatings. Phenolic resins are known for their excellent heat resistance and durability. By incorporating this compound into such materials, it may be possible to impart specific properties, such as improved adhesion or modified surface characteristics. Its structure could also be a component in the synthesis of non-fluorescent dyes, where the chromophoric system can be extended through reactions at the amino and hydroxyl groups to achieve desired colors for various industrial applications like textiles and printing inks.

Applications in Catalyst Design and Ligand Synthesis for Chemical Reactions

The design of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. The structure of this compound makes it an attractive scaffold for the synthesis of novel ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms can act as donor sites to coordinate with a metal center, forming a stable complex. The steric bulk provided by the 3-methylbutyl group can create a specific chiral environment around the metal, which can be exploited to control the stereochemical outcome of a catalytic reaction.

The synthesis of such ligands often involves modification of the amino and hydroxyl groups to fine-tune the electronic and steric properties of the resulting catalyst. These tailored catalysts can find applications in a wide range of chemical transformations, including hydrogenations, cross-coupling reactions, and oxidations, which are fundamental processes in the chemical industry for the production of fine chemicals and materials.

Research in Chemical Transformations for Industrial Processes

The role of this compound as an intermediate in non-therapeutic chemical production is an area of active research. Its chemical reactivity allows for a variety of transformations that can lead to valuable industrial chemicals. For instance, the phenolic group can be a handle for the introduction of other functional groups through electrophilic aromatic substitution reactions. The amino group can be transformed into other nitrogen-containing functionalities, such as amides or sulfonamides, which are present in a wide array of industrial products.

Research in this area focuses on developing efficient and environmentally benign processes for the conversion of this compound into these target molecules. This includes the exploration of new catalytic systems and reaction conditions that can improve yields, reduce waste, and utilize greener solvents. The insights gained from these studies can contribute to the development of more sustainable and cost-effective industrial chemical processes.

Future Directions and Emerging Research Avenues for 3 3 Amino 3 Methylbutyl Phenol

Exploration of Novel and Efficient Synthetic Pathways

Current synthetic methodologies for 3-(3-Amino-3-methylbutyl)phenol are under continuous review to enhance efficiency, yield, and environmental sustainability. Researchers are actively exploring innovative catalytic systems and reaction pathways to streamline its production. A significant area of interest is the development of bespoke transition metal catalysts with specialized ligands designed to orchestrate the precise assembly of the molecule's carbon framework with high selectivity.

Furthermore, the adoption of flow chemistry represents a promising frontier. This technology offers superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to conventional batch processing, potentially revolutionizing the synthesis of this compound and its derivatives.

In-Depth Studies of Chemical Reactivity under Extreme Conditions

A thorough understanding of the stability and reactivity of this compound under harsh conditions, such as elevated temperatures and pressures, is paramount for its application in robust industrial processes. Current research is directed at mapping its degradation pathways and characterizing the resulting products when subjected to such stressors. These investigations are critical for defining the compound's operational limits and for devising strategies to bolster its stability. For instance, studying its behavior in supercritical fluids could unveil novel reactive properties and open doors to unique chemical transformations. The oxidation of similar aminophenol compounds has been studied, providing a basis for understanding the potential oxidative degradation of this compound. nih.govrsc.org

Integration of Advanced Computational Chemistry for Predictive Modeling

Advanced computational chemistry and molecular modeling are pivotal in forecasting the physicochemical properties and reactivity of this compound. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), and molecular dynamics simulations, scientists can gain profound insights into its electronic architecture, conformational dynamics, and intermolecular interactions. researchgate.netnih.gov

These predictive models are instrumental in guiding the rational design of new derivatives with bespoke functionalities and in providing a theoretical framework for experimental findings. For example, computational approaches can identify the most probable reactive sites on the molecule, thereby informing the development of more selective and efficient synthetic strategies. researchgate.net Studies on similar aminophenol isomers have shown that the 3-regioisomer is predicted to be less reactive and more stable compared to its 2- and 4-isomers. researchgate.net The development of predictive models for the oxidative degradation of amines based on their chemical structure is also an active area of research. nih.govchemrxiv.org

Table 1: Comparative Computational Data for Aminophenol Isomers

| Property | 2-Aminophenol | 3-Aminophenol (B1664112) | 4-Aminophenol (B1666318) |

| HOMO (eV) | -4.86 | -5.10 | -4.70 |

| Ionization Potential (kcal/mol) | 161.09 | 166.29 | 157.44 |

| O-H Bond Dissociation Energy (kcal/mol) | 387.06 | 399.29 | 389.92 |

| N-H Bond Dissociation Energy (kcal/mol) | 397.59 | 410.28 | 385.06 |

Data sourced from a DFT study on aminophenol stability. researchgate.net

Development of Novel Analytical Probes and Detection Methods

The precise and sensitive detection of this compound is fundamental to its study and potential real-world applications. Consequently, there is a concerted effort to develop innovative analytical probes and sensors tailored for this compound. A promising avenue is the creation of fluorescent probes that exhibit a distinct optical response upon binding to the primary amine group of this compound. nih.govacs.orgjenabioscience.comnih.gov

These probes often utilize amine-reactive functional groups like succinimidyl esters or isothiocyanates to form stable covalent bonds. nih.govacs.orgthermofisher.com The development of such probes would enable real-time monitoring of the compound in diverse environments and facilitate detailed studies of its chemical and biological interactions. Electrochemical sensors represent another viable approach, potentially offering a portable and rapid detection method. Research into biosensors using poly(o-aminophenol) as an immobilization matrix for enzymes has shown promise for detecting other molecules, a concept that could be adapted for this compound. rsc.org

Potential for Innovation in Non-Therapeutic Chemical Technologies

Beyond its established roles, this compound holds considerable promise for innovation in various non-therapeutic chemical sectors. Its distinctive molecular structure, which combines a phenolic hydroxyl group with a sterically hindered primary amine, makes it a compelling candidate for applications in materials science and polymer chemistry. kajay-remedies.comelectrochemsci.orgmdpi.com

For instance, it could function as a monomer or a cross-linking agent in the synthesis of advanced polymers, imparting unique thermal, mechanical, or adhesive properties. kajay-remedies.com The inherent antioxidant properties of the phenolic moiety could be harnessed to develop novel stabilizers for plastics and other materials, protecting them from oxidative degradation. smarteureka.com The use of aminophenols as precursors for dyes and in coating applications further highlights the potential for this compound in these industries. kajay-remedies.comtaylorandfrancis.com The polymerization of aminophenols to form conductive polymers also opens up possibilities for its use in electronic applications. electrochemsci.orgmdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-(3-Amino-3-methylbutyl)phenol, and how can reaction conditions be optimized?

A common method involves Grignard reagent addition followed by reductive amination. For example, methylmagnesium chloride can react with a cyclic lactone precursor (e.g., dihydrocoumarin) in anhydrous THF at 0–20°C, followed by acid quenching to yield hydroxyl intermediates. Subsequent reductive amination with ammonia or methylamine using NaBH(OAc)₃ in methanol provides the amino-substituted derivative . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon backbone, with phenolic -OH signals typically around δ 9–10 ppm and amine protons at δ 1–3 ppm.

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks. Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 14.5 Å, b = 15.9 Å, c = 16.1 Å) are typical for phenolic derivatives .

- IR spectroscopy : Confirms -OH (~3200–3600 cm⁻¹) and -NH₂ (~3300–3500 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is soluble in polar solvents (e.g., methanol, hot water) but poorly soluble in non-polar solvents. Stability tests recommend storage at 2–8°C in sealed containers to prevent oxidation. Avoid exposure to strong acids/bases, as phenolic and amine groups may degrade .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and supramolecular assembly of this compound?

Hydrogen bonding between phenolic -OH and amine groups forms cyclic motifs (e.g., O–H⋯N or O–H⋯O). For example, in related compounds, O–H⋯O interactions create four-membered rings, while absence of π-π stacking suggests dominance of H-bonding in lattice stabilization . Computational modeling (DFT-B3LYP/6-31G*) can predict intermolecular interactions and compare with experimental X-ray data .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

Discrepancies often arise from solvent effects, pH, or tautomerism. For example, phenolic -OH protons may appear broadened or absent in D₂O due to exchange. Use deuterated solvents (e.g., DMSO-d₆) and control pH to standardize conditions. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). These methods align with experimental UV-Vis and redox profiles .

Q. How does the steric hindrance of the 3-methylbutyl group impact the compound’s biological activity or coordination chemistry?

The bulky substituent may reduce binding affinity to metal ions (e.g., Cu²⁺, Fe³⁺) compared to simpler phenolic amines. Competitive assays (e.g., fluorescence quenching) and X-ray absorption spectroscopy (XAS) quantify metal-ligand stability constants. For biological studies, molecular docking simulations assess steric clashes in enzyme active sites .

Methodological Notes

- Crystallography : Refinement protocols (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms and riding models for H atoms ensure accurate structural resolution .

- Safety : Follow GHS guidelines for handling—use fume hoods, nitrile gloves, and respiratory protection due to acute toxicity (Category 4) and aquatic hazard (Category 2) .

- Data Validation : Cross-reference experimental results with databases like PubChem or NIST Chemistry WebBook to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.